2,3-dihydro-1H-indene-5-carbonyl chloride
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Overview
Description
2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dihydro-1H-indene-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Water: Hydrolysis of acyl chlorides to carboxylic acids.
Major Products Formed
2,3-dihydro-1H-indene-5-carboxylic acid: Formed by hydrolysis.
2,3-dihydro-1H-indene-5-alcohol: Formed by reduction.
Scientific Research Applications
2,3-dihydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials due to its reactive carbonyl chloride group.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: The precursor to 2,3-dihydro-1H-indene-5-carbonyl chloride.
2,3-dihydro-1H-indene-5-alcohol: The reduced form of the compound.
Indene: The parent hydrocarbon from which the compound is derived.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C10H9ClO |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI Key |
CCTGNCRJXVHMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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